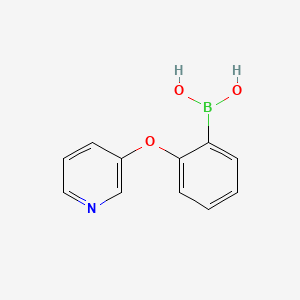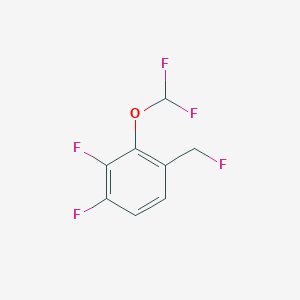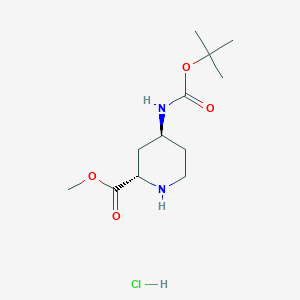
methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Boc Protecting Group: The amine group on the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the Boc-protected piperidine ester with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Deprotection: (2S,4S)-4-Aminopiperidine-2-carboxylic acid.
Substitution: Various substituted piperidine derivatives.
Hydrolysis: (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl is primarily related to its role as an intermediate in chemical synthesis. It does not have a direct biological target or pathway but facilitates the formation of bioactive molecules through its chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S,4S)-4-aminopiperidine-2-carboxylate: Lacks the Boc protecting group.
Methyl (2S,4S)-4-((benzyloxycarbonyl)amino)piperidine-2-carboxylate: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Uniqueness
Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl is unique due to the presence of the Boc protecting group, which provides stability and ease of removal under mild conditions. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
Propiedades
Fórmula molecular |
C12H23ClN2O4 |
|---|---|
Peso molecular |
294.77 g/mol |
Nombre IUPAC |
methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-8-5-6-13-9(7-8)10(15)17-4;/h8-9,13H,5-7H2,1-4H3,(H,14,16);1H/t8-,9-;/m0./s1 |
Clave InChI |
LSTFYRIINNEKMJ-OZZZDHQUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CCN[C@@H](C1)C(=O)OC.Cl |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCNC(C1)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


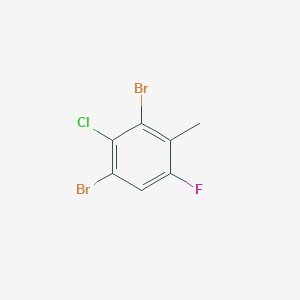

![6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
![Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate](/img/structure/B14035475.png)

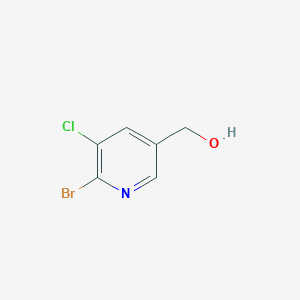
![2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B14035486.png)

